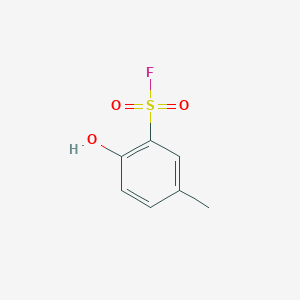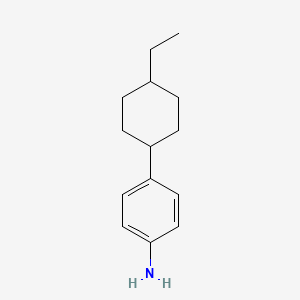
4-(4-Ethylcyclohexyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylcyclohexyl)aniline: is an organic compound with the molecular formula C14H21N It consists of an aniline group attached to a cyclohexyl ring, which is further substituted with an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylcyclohexyl)aniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of 4-ethylcyclohexylbenzene to form 4-nitro-4-ethylcyclohexylbenzene, followed by reduction to yield this compound. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Amination of Halides: Another method involves the amination of 4-ethylcyclohexylbenzene halides with ammonia or primary amines under suitable conditions. This reaction can be catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes due to their efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-(4-Ethylcyclohexyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as 4-(4-Ethylcyclohexyl)cyclohexylamine, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Reagents such as bromine or chlorine can be used under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products Formed:
Oxidation: 4-Nitro-4-ethylcyclohexylbenzene.
Reduction: 4-(4-Ethylcyclohexyl)cyclohexylamine.
Substitution: Various halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(4-Ethylcyclohexyl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals. Its unique structure allows for the development of novel materials with specific properties.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, coatings, and adhesives. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-(4-Ethylcyclohexyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
4-(4-Methylcyclohexyl)aniline: Similar structure but with a methyl group instead of an ethyl group.
4-(4-Propylcyclohexyl)aniline: Similar structure but with a propyl group instead of an ethyl group.
4-(4-Butylcyclohexyl)aniline: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 4-(4-Ethylcyclohexyl)aniline is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
696583-52-5 |
|---|---|
Formule moléculaire |
C14H21N |
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
4-(4-ethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12H,2-6,15H2,1H3 |
Clé InChI |
WKLZTMGJVBEYCP-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



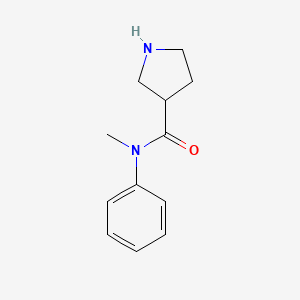
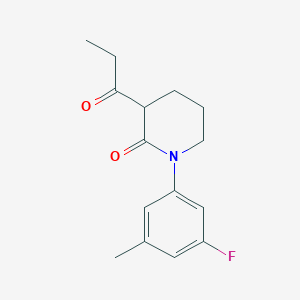
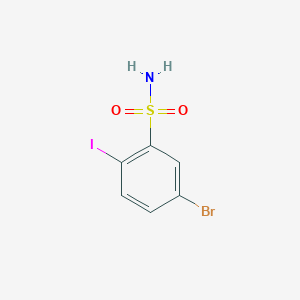
![3-[2-Oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13236668.png)

![tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13236690.png)
![1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine](/img/structure/B13236691.png)

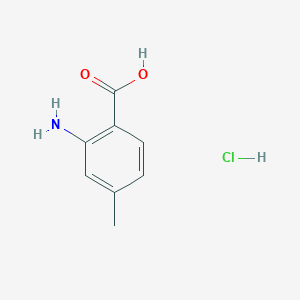
![N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B13236712.png)

![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B13236717.png)
